molecular formula C21H27ClN2O2 B5195887 1-(4-chlorobenzyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide

1-(4-chlorobenzyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B5195887
M. Wt: 374.9 g/mol
InChI Key: KNXNOKWJAMFYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ABT-288 and is a selective and potent dopamine D1 receptor partial agonist.

Mechanism of Action

ABT-288 acts as a partial agonist of the dopamine D1 receptor, which is responsible for the regulation of several physiological processes such as mood, motivation, and reward. It enhances the activity of the receptor, leading to an increase in the release of dopamine in the brain.
Biochemical and Physiological Effects:
ABT-288 has been shown to have several biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models. It also has the potential to treat several neurological disorders such as schizophrenia, Parkinson's disease, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

ABT-288 has several advantages for lab experiments. It is a highly selective and potent compound that can be used to study the dopamine D1 receptor and its role in various neurological disorders. However, it has limitations such as its high cost and limited availability, which can hinder its use in large-scale studies.

Future Directions

There are several future directions for the research on ABT-288. One of the potential applications of this compound is in the treatment of addiction. It has been shown to reduce the reinforcing effects of drugs of abuse, making it a promising candidate for the development of new addiction treatments. Additionally, further research is needed to understand the long-term effects of ABT-288 and its potential side effects.
In conclusion, ABT-288 is a promising compound that has gained significant attention in scientific research. Its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry make it a valuable tool for studying the dopamine D1 receptor and its role in several neurological and psychiatric disorders. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of ABT-288 involves the reaction of 1-(4-chlorobenzyl)-piperidin-4-one with 2-cyclohexen-1-yl-ethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to obtain the desired product.

Scientific Research Applications

ABT-288 has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a significant impact on the dopamine D1 receptor, which is involved in several neurological and psychiatric disorders.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2/c22-19-9-6-17(7-10-19)14-24-15-18(8-11-20(24)25)21(26)23-13-12-16-4-2-1-3-5-16/h4,6-7,9-10,18H,1-3,5,8,11-15H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXNOKWJAMFYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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